Cinnamyl propionate

Description

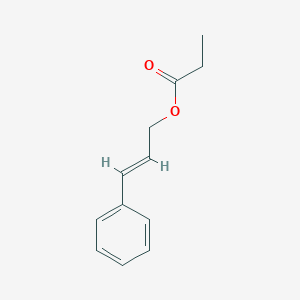

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJMNKPBUNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047607 | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-56-0 | |

| Record name | Cinnamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Cinnamyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Approach to a Classic Challenge

In the realms of pharmaceutical science, flavor and fragrance development, and materials science, the solubility of active compounds and functional ingredients in organic solvents is a cornerstone of product formulation and process design. Cinnamyl propionate, a versatile ester known for its pleasant aroma, presents a case study in the importance of understanding and predicting solubility behavior.[1] This guide moves beyond a simple cataloging of solvent affinities. Instead, it equips the modern scientist with a dual-pronged approach: a robust theoretical framework for predicting solubility and a detailed experimental protocol for its empirical validation. This methodology is designed to be a self-validating system, fostering scientific integrity and providing actionable insights for laboratory and development work.

Section 1: Cinnamyl Propionate - A Molecular Profile

Cinnamyl propionate ((2E)-3-Phenyl-2-propenyl propionate) is an organic ester derived from cinnamyl alcohol and propionic acid.[1] It is a colorless to pale yellow liquid at room temperature, recognized for its sweet, fruity, and balsamic aroma.[1] This characteristic scent has led to its widespread use in the fragrance and flavor industries.[1] Beyond its sensory attributes, its utility in various formulations is dictated by its physicochemical properties, paramount among which is its solubility.

Key Physicochemical Properties of Cinnamyl Propionate:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 288-289 °C | [3] |

| Water Solubility | ~69 mg/L at 25°C (estimated) | [3][4] |

| LogP (o/w) | ~3.15-3.36 (estimated) | [3][5] |

As indicated by its low water solubility and relatively high LogP value, cinnamyl propionate is a lipophilic molecule, predisposed to dissolve in non-polar environments. This guide will quantitatively explore its affinity for a range of common organic solvents.

Section 2: Theoretical Underpinnings of Solubility - The "Like Dissolves Like" Principle Quantified

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To transition to a quantitative and predictive framework, we turn to the concept of cohesive energy density, as parameterized by the Hansen Solubility Parameters (HSP).[6][7]

The total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces, arising from temporary dipoles in molecules.

-

δp: Polar forces, stemming from permanent dipoles.

-

δh: Hydrogen bonding forces, which include the energies of hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The principle of "like dissolves like" can be quantified by comparing the HSP of a solute (in our case, cinnamyl propionate) with that of a solvent. The smaller the "distance" between their HSP values in three-dimensional Hansen space, the higher the mutual affinity and the greater the predicted solubility. This distance, known as the Hansen Solubility Parameter Distance (Ra), is calculated as follows:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. The factor of 4 in the dispersion term is an empirically derived correction that has been shown to improve the accuracy of solubility predictions.[6]

Hansen Solubility Parameters of Cinnamyl Propionate and Selected Organic Solvents

Estimated Hansen Solubility Parameters for Cinnamyl Propionate:

Based on its molecular structure, the estimated HSP values for cinnamyl propionate are:

-

δd = 18.2 MPa½

-

δp = 6.3 MPa½

-

δh = 5.8 MPa½

The following table presents the established Hansen Solubility Parameters for a range of common organic solvents.

Table 1: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Diethyl Ether | 14.5 | 2.9 | 4.6 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Predicting the Solubility of Cinnamyl Propionate

Using the estimated HSP for cinnamyl propionate and the known HSP for the selected solvents, we can calculate the Hansen Solubility Parameter Distance (Ra) to predict the relative solubility. A lower Ra value suggests a higher likelihood of good solubility.

Table 2: Predicted Solubility of Cinnamyl Propionate in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |

| Cinnamyl Propionate | 18.2 | 6.3 | 5.8 | - | - |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.1 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.2 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 7.1 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 6.2 | Good |

| Diethyl Ether | 14.5 | 2.9 | 4.6 | 7.8 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.8 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.0 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.9 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 18.0 | Very Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 10.8 | Very Poor |

This predictive table serves as a powerful initial screening tool for solvent selection in the formulation of cinnamyl propionate-containing products.

Section 3: Experimental Verification of Solubility - A Self-Validating Protocol

While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard for accurate formulation development. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the reliability of the obtained solubility data.

Materials and Equipment:

-

Cinnamyl propionate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or Gas Chromatograph (GC)

Workflow Diagram:

Sources

- 1. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]

- 2. specialchem.com [specialchem.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. kinampark.com [kinampark.com]

- 8. processchemistryportal.com [processchemistryportal.com]

- 9. kinampark.com [kinampark.com]

- 10. rsc.org [rsc.org]

The Elusive Ester: A Technical Guide to the Natural Occurrence and Biosynthesis of Cinnamyl Propionate in Plants

Abstract

Cinnamyl propionate, an ester prized for its complex sweet, spicy, and fruity aroma, is a valuable component in the flavor and fragrance industries. While its scent profile evokes notes of hyacinth, stewed rhubarb, and grapes, its definitive identification and quantification in the plant kingdom remain surprisingly elusive. This technical guide moves beyond anecdotal associations to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. We delve into the established natural occurrence of its biosynthetic precursors, cinnamyl alcohol and propionyl-CoA, and explore the enzymatic machinery that could facilitate its formation. This guide serves as a technical roadmap, complete with detailed analytical protocols, for the rigorous investigation and potential discovery of cinnamyl propionate in novel plant sources.

Introduction: An Olfactory Puzzle

The aroma of cinnamyl propionate is a compelling blend of sweet, balsamic, and fruity notes, often described with descriptors like "grape soda" and "stewed summer fruit"[1]. It is a recognized component in high-end fragrance bases, contributing a soft, spicy warmth[1]. Despite its well-defined sensory profile and its listing in flavor and fragrance databases, often associated with plants like hyacinth, a thorough review of peer-reviewed analytical studies reveals a conspicuous absence of concrete evidence for its widespread natural occurrence.

Recent comprehensive GC-MS analyses of Hyacinthus orientalis volatiles, for instance, have identified numerous compounds, including the precursor cinnamyl alcohol, but have not reported the presence of cinnamyl propionate[2]. This discrepancy between its perceived scent association and analytical verification forms the central challenge this guide addresses. We posit that cinnamyl propionate is either an exceptionally rare natural product or exists at concentrations below the detection limits of many standard analytical workflows.

This guide, therefore, is structured not as a simple catalog of sources, but as a foundational resource for the discovery and validation of cinnamyl propionate in plant matrices. We will explore the established biosynthetic pathways of its precursors and provide the detailed methodologies required to undertake a scientifically rigorous search.

The Biosynthetic Potential: A Tale of Two Precursors

The formation of cinnamyl propionate in a plant cell is contingent on the co-occurrence of two key precursors and the presence of a suitable enzyme to catalyze their condensation. The biosynthetic pathways of these precursors, cinnamyl alcohol and propionyl-CoA, are well-established in plant biochemistry.

The Phenylpropanoid Pathway: Synthesizing Cinnamyl Alcohol

Cinnamyl alcohol is a monolignol, a fundamental building block of lignin, and its biosynthesis is a core branch of the phenylpropanoid pathway[3]. This pathway is nearly ubiquitous in terrestrial plants.

The synthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce various cinnamyl aldehydes, which are then reduced to their corresponding alcohols[4][5].

Figure 1: Simplified biosynthesis of Cinnamyl Alcohol.

The presence of cinnamyl alcohol is confirmed in various plant species, notably as a significant volatile in the floral scent of Hyacinthus orientalis[2]. Its role as a common plant secondary metabolite makes it a readily available substrate for further enzymatic modification.

The Propionyl-CoA Pool

Propionyl-CoA is a key intermediate in the catabolism of various compounds, including odd-chain fatty acids and certain amino acids (isoleucine, valine, and methionine). While not as central to primary metabolism as acetyl-CoA, it is a consistent component of the cellular acyl-CoA pool in plants and microorganisms. Its formation from propionic acid is catalyzed by acyl-CoA synthetases.

The Esterification Step: The Role of Alcohol Acyltransferases (AATs)

The final and most critical step in the biosynthesis of cinnamyl propionate is the esterification of cinnamyl alcohol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[6].

AATs are responsible for the synthesis of a vast array of volatile esters that contribute to the flavor and aroma of fruits and flowers[7]. These enzymes often exhibit broad substrate promiscuity, meaning they can act on a variety of alcohol and acyl-CoA substrates. This promiscuity is the theoretical basis for the potential biosynthesis of cinnamyl propionate. If cinnamyl alcohol and propionyl-CoA are present in the same subcellular compartment (e.g., the cytoplasm) as an AAT with the appropriate substrate flexibility, the formation of cinnamyl propionate is biochemically plausible.

Figure 2: Proposed enzymatic synthesis of Cinnamyl Propionate.

To date, no specific AAT has been identified and characterized for the synthesis of cinnamyl propionate from a natural plant source. The discovery of such an enzyme would be a significant breakthrough in understanding the natural origins of this compound.

Analytical Methodologies for Detection and Quantification

The search for cinnamyl propionate in plant matrices requires highly sensitive and specific analytical techniques. The choice of method depends on the nature of the plant material and the expected concentration of the analyte. We present two primary workflows: Headspace SPME for volatile analysis of fresh tissue and solvent extraction for broader screening of various plant parts.

Workflow 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free extraction technique ideal for analyzing the volatile compounds emitted by fresh plant tissues, such as flowers and fruits, without generating artifacts from heating or solvent interactions[8][9][10].

Figure 3: HS-SPME-GC-MS workflow for volatile analysis.

Detailed Protocol: HS-SPME-GC-MS Analysis of Floral Volatiles

-

Sample Preparation:

-

Place 2.0 ± 0.1 g of fresh, intact plant material (e.g., flower petals) into a 20 mL glass headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 10 µL of 1 mg/mL ethyl decanoate in methanol).

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

Volatile Extraction (SPME):

-

Place the vial in a heating block or water bath set to a temperature appropriate for the sample matrix (typically 40-60°C) to increase the vapor pressure of the volatiles.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for adsorption of the volatile compounds.

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port (e.g., 250°C) of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption of the analytes (e.g., for 5 minutes).

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 280°C, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

-

Confirm identification by comparing the calculated Linear Retention Index (LRI) with published values.

-

Quantify cinnamyl propionate relative to the internal standard.

-

Workflow 2: Solvent Extraction and HPLC-DAD Analysis

For non-volatile or semi-volatile esters, or for a broader screening of different plant tissues (leaves, stems, roots), solvent extraction followed by High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method.

Figure 4: Solvent extraction and HPLC-DAD workflow.

Detailed Protocol: Solvent Extraction and HPLC-DAD Quantification

-

Sample Preparation and Extraction:

-

Dry the plant material (e.g., leaves, stems) at 40°C until constant weight and grind to a fine powder (e.g., <0.5 mm).

-

Macerate 10 g of the powdered material in 100 mL of a mid-polarity solvent like ethyl acetate for 24 hours at room temperature with occasional shaking. Alternatively, use ultrasound-assisted extraction for 30 minutes.

-

Filter the extract through Whatman No. 1 paper.

-

Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

-

Sample Clean-up (Optional but Recommended):

-

Redissolve the crude extract in a minimal amount of hexane.

-

Perform solid-phase extraction (SPE) using a silica gel cartridge. Elute with a gradient of hexane and ethyl acetate to fractionate the extract and remove interfering compounds. Collect fractions and test for the presence of the target analyte.

-

-

HPLC-DAD Analysis:

-

Redissolve the dried extract (or relevant SPE fraction) in the mobile phase to a known concentration (e.g., 10 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at the λmax of cinnamyl propionate (approx. 254 nm).

-

Injection Volume: 20 µL.

-

-

-

Quantification and Validation:

-

Prepare a calibration curve using a certified reference standard of cinnamyl propionate (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Quantify the amount of cinnamyl propionate in the sample by comparing its peak area to the calibration curve.

-

Confirm peak identity by comparing the retention time and the UV-Vis spectrum with the certified standard. For definitive confirmation, co-inject the sample with the standard.

-

Summary of Findings and Future Directions

The natural occurrence of cinnamyl propionate in plants remains an open question, presenting a compelling opportunity for phytochemical discovery. While its biosynthetic precursors are common, the ester itself has not been definitively identified and quantified in the peer-reviewed literature for any plant species.

Table 1: Summary of Evidence for Cinnamyl Propionate and its Precursors in Selected Plants

| Compound | Hyacinthus orientalis (Hyacinth) | Rheum rhabarbarum (Rhubarb) | Vitis vinifera (Grape) |

| Cinnamyl Propionate | Anecdotal/Database listing; Not confirmed in recent GC-MS studies[2]. | Associated by scent profile; Not identified in volatile analyses. | Associated by scent profile; Not identified in volatile analyses. |

| Cinnamyl Alcohol | Confirmed as a major volatile component[2]. | Not reported as a major volatile. | Present in trace amounts. |

| Propionic Acid / Propionyl-CoA | Biosynthetically presumed present. | Confirmed as a component. | Present in grapes and wine. |

| Biosynthetic Potential | High: Both precursors and AAT enzymes are likely present. | Moderate: Propionic acid is present, but cinnamyl alcohol is not a major component. | Moderate: Both precursors are present, but likely in different compartments or low concentrations. |

Future research should focus on:

-

Targeted Analysis: Employing the sensitive and specific protocols outlined in this guide to conduct a targeted search for cinnamyl propionate in Hyacinthus orientalis and other candidate species.

-

Enzyme Discovery: Identifying and characterizing the specific Alcohol Acyltransferases (AATs) from aromatic plants to test their substrate affinity for cinnamyl alcohol and propionyl-CoA.

-

Isotopic Labeling: Using labeled precursors (e.g., ¹³C-phenylalanine) to trace the metabolic flux through the phenylpropanoid pathway and into the formation of cinnamyl esters in vivo.

By shifting the perspective from confirmation to discovery, this guide provides the scientific community with the foundational knowledge and methodological tools necessary to solve the olfactory puzzle of cinnamyl propionate and potentially uncover a new, valuable natural source for this sought-after aroma compound.

References

-

Zarifi-khosroshahi, M., Ergun, Z., Alp, S., & et al. (2022). DETECTION OF VOLATILE COMPOUNDS OF HYACINTH FLOWERS (Hyacinthus orientalis L.) FROM TURKEY. Comptes rendus de l’Académie bulgare des Sciences, 75(10), 1447-1454. [Link]

-

Dregus, M., & Engel, K. H. (2003). Volatile constituents of uncooked rhubarb (Rheum rhabarbarum L.) stalks. Journal of Agricultural and Food Chemistry, 51(22), 6530–6536. [Link]

-

Rout, P. K., Rao, Y. R., & Naik, S. N. (2012). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Asian Journal of Chemistry, 24(3), 945-956. [Link]

-

Genovese, A., et al. (2022). Inter- and intra-varietal clonal differences influence the aroma compound profiles of wines analyzed by GC–MS and GC-IMS. Food Chemistry: X, 13, 100242. [Link]

-

Di Bella, M. C., et al. (2004). Identification of aroma compounds of Vitis vinifera L. flowers by SPME GC-MS analysis. Flavour and Fragrance Journal, 19(5), 418-421. [Link]

-

Tao, Y., et al. (2022). GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest. Foods, 11(18), 2828. [Link]

-

Abuhaydar, E., & Aboutabl, E. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 28(13), 5035. [Link]

-

Youn, B., et al. (2014). Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. The Plant Cell, 26(9), 3737-3754. [Link]

-

Sabathé, F., et al. (2012). Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4. Plant Physiology, 158(4), 1709-1724. [Link]

-

Fitzgerald, C., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Molecules, 23(10), 2669. [Link]

-

Das, A., & Singh, G. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science, 6(02), 169-176. [Link]

-

Sibout, R., et al. (2005). Cinnamyl Alcohol Dehydrogenase-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis. The Plant Cell, 17(7), 2059-2076. [Link]

-

Al-Massarani, S. M., et al. (2019). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Pharmaceutical Journal, 27(6), 844-851. [Link]

-

Lee, J. Y., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. [Link]

-

Gonzalez-Aguero, M., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13, 858908. [Link]

-

Rubinskiene, M., et al. (2023). Varietal Differences in Juice, Pomace and Root Biochemical Characteristics of Four Rhubarb (Rheum rhabarbarum L.) Cultivars. Plants, 12(3), 448. [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. Cinnamyl Propionate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. phcogres.com [phcogres.com]

- 5. cinnamyl propionate, 103-56-0 [thegoodscentscompany.com]

- 6. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 7. Profile [profiles.ala.org.au]

- 8. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

Cinnamyl propionate physical properties density and appearance

Physical Characterization & Pharmaceutical Utility

Executive Summary

Cinnamyl propionate (CAS 103-56-0) is an ester of cinnamyl alcohol and propionic acid, traditionally utilized in the fragrance industry for its balsamic, fruity profile. However, in the context of drug development, it is gaining traction as a bioactive moiety with antifungal potential and as a lipophilic pharmaceutical intermediate. This guide provides a rigorous examination of its physical properties—specifically density and appearance—which are critical critical quality attributes (CQAs) for formulation stability and purity verification.

Molecular Identity & Structural Context[1][2][3]

Before characterizing bulk physical properties, the molecular identity must be established to ensure lot-to-lot consistency.

-

IUPAC Name: 3-Phenylprop-2-enyl propanoate

-

CAS Registry Number: 103-56-0[1]

-

Molecular Formula: C₁₂H₁₄O₂

-

Molecular Weight: 190.24 g/mol [1]

-

Structural Classification: Phenylpropanoid Ester

Chemical Structure Representation: The molecule consists of a lipophilic cinnamyl group (phenyl ring + conjugated alkene) attached to a propionate tail. This structure dictates its low water solubility and specific density profile.

Physical Appearance & Organoleptic Properties

The physical appearance of Cinnamyl Propionate is the first line of defense in Quality Control (QC). Deviations often indicate oxidation (yellowing) or hydrolysis (acidic odor).

| Property | Specification | Notes for Researchers |

| Physical State | Liquid | Viscosity is low; flows freely at room temperature. |

| Color | Colorless to Pale Yellow | Critical: Darkening to deep yellow/orange indicates oxidation of the alkene double bond or polymerization. |

| Clarity | Clear, transparent | Turbidity suggests moisture contamination or phase separation. |

| Odor Profile | Sweet, Fruity, Balsamic, Spicy | Distinct "grape-like" or "cinnamon" notes.[2] A sharp, vinegar-like smell indicates hydrolysis to propionic acid. |

Expert Insight: In a drug development setting, "pale yellow" is acceptable, but "colorless" is preferred for parenteral or topical formulations to prevent product discoloration.

Density & Specific Gravity: The Core Metric

Density is the most reliable physical constant for verifying the identity and purity of liquid Cinnamyl Propionate without destructive testing.

Quantitative Data

-

Density (

) at 25°C: -

Specific Gravity (SG) at 25°C/25°C:

-

Temperature Dependence:

(Estimate based on similar esters)

Why Density Matters in Formulation

-

Process Engineering: Accurate density is required to convert mass-based batch records (kg) into volume-based dosing (L) for liquid handling systems.

-

Purity Check: A density

often suggests contamination with unreacted Propionic Acid (

Ancillary Physical Constants

These parameters support the density data to create a "fingerprint" of the material.

| Constant | Value | Relevance |

| Refractive Index ( | High RI confirms the presence of the conjugated phenyl ring. | |

| Boiling Point | High boiling point indicates low volatility, useful for stable topical formulations. | |

| Solubility (Water) | Insoluble ( | Requires co-solvents (Ethanol, PEG) or emulsifiers for aqueous drug delivery. |

| Flash Point | Classified as a combustible liquid (Class IIIB), generally safe for standard lab handling. |

Pharmaceutical Applications & Mechanism[5]

Beyond its physical properties, Cinnamyl Propionate serves as a functional agent in therapeutic research.

A. Antimicrobial & Antifungal Activity

Research indicates that cinnamyl esters disrupt the cell membranes of fungi (e.g., Candida albicans). The lipophilic cinnamyl chain inserts into the fungal membrane, interfering with ergosterol function, leading to leakage of intracellular components.

B. Green Synthesis Intermediate

It is frequently used as a model substrate for Lipase-catalyzed transesterification . This enzymatic route is preferred in pharma to avoid toxic metal catalysts and high temperatures.

Diagram 1: Enzymatic Synthesis Pathway This workflow illustrates the "Green Chemistry" approach to synthesizing high-purity Cinnamyl Propionate for pharmaceutical use.

Caption: Lipase-mediated synthesis of Cinnamyl Propionate, minimizing toxic byproducts.

Experimental Protocols

To ensure scientific integrity, the following protocols are recommended for verifying the physical properties described.

Protocol A: High-Precision Density Measurement

Method: Oscillating U-Tube Densitometry (ASTM D4052)

Objective: Determine density with precision to

-

Calibration: Perform air/water check. Water density at

must read -

Sample Prep: Degas

of Cinnamyl Propionate using an ultrasonic bath for 5 mins to remove micro-bubbles (bubbles artificially lower density readings). -

Injection: Inject sample into the U-tube using a Luer-lock syringe. Ensure no bubbles are visible in the viewing window.

-

Equilibration: Set instrument temperature to

. Allow thermal equilibrium (approx. 2-3 mins). -

Measurement: Record Density (

) and Specific Gravity (SG). -

Cleaning: Flush with Ethanol (solvent) followed by Acetone (drying). Dry with air pump until density returns to air value (

).

Protocol B: Purity Analysis via GC-MS

Objective: Confirm that "Appearance" deviations (e.g., yellowing) correlate with chemical impurities.

-

Column: DB-5ms or equivalent (Non-polar, 5% phenyl methyl siloxane).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program:

(1 min) -

Detection: EI Mass Spec (Scan 35-500 m/z).

-

Expected Retention: Cinnamyl Propionate elutes after Cinnamyl Alcohol. Look for peaks at m/z 133 (cinnamyl cation) and m/z 190 (molecular ion).

Diagram 2: Physical Characterization Logic A decision tree for accepting raw material batches based on physical properties.

Caption: Quality Control logic flow for validating Cinnamyl Propionate raw material.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355850, Cinnamyl propionate. Retrieved from [Link]

-

The Good Scents Company (2024). Cinnamyl Propionate Physical Properties and Specifications. Retrieved from [Link]

-

NIST Chemistry WebBook. 3-Phenyl-2-propen-1-ol, propionate (CAS 103-56-0). Retrieved from [Link]

-

Scientific Literature Adduct. Enzymatic synthesis of cinnamyl propionate from cinnamyl alcohol and propionic acid.[3] (Contextual reference for Diagram 1).

Sources

Spectroscopic Profiling of Cinnamyl Propionate: A Technical Guide

Executive Summary & Chemical Identity

Cinnamyl propionate (3-phenyl-2-propenyl propionate) is a vital ester in the fragrance and flavor industries, prized for its sweet, balsamic, and spicy profile. Beyond organoleptics, it serves as a model substrate in biocatalytic transesterification studies.

This guide provides a rigorous spectroscopic characterization of Cinnamyl propionate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .[1] It is designed for researchers requiring definitive structural verification and purity assessment.

-

IUPAC Name: (2E)-3-phenylprop-2-en-1-yl propanoate

-

CAS Number: 103-56-0

-

Molecular Formula: C₁₂H₁₄O₂

-

Molecular Weight: 190.24 g/mol

Strategic Analysis: The Spectroscopic Approach

Structural validation of Cinnamyl propionate requires a dual-modality approach. IR spectroscopy provides rapid confirmation of functional groups (ester, conjugated alkene), while NMR offers atomic-level connectivity and stereochemical definition (specifically the E-geometry of the double bond).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the identity of Cinnamyl propionate using the data provided in this guide.

Caption: Logical workflow for the spectroscopic verification of Cinnamyl propionate.

Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the first line of defense in quality control. For Cinnamyl propionate, the spectrum is dominated by the ester functionality and the conjugated system.

Mechanistic Insight

The conjugation of the alkene with the phenyl ring lowers the vibrational frequency of the C=C bond compared to isolated alkenes. However, the ester carbonyl (C=O) remains relatively isolated from this conjugation, appearing in the typical ester range.

Key IR Absorptions (Neat/Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Structural Insight |

| 1733 - 1740 | Strong | C=O Stretch | Characteristic of saturated aliphatic esters (Propionate moiety). |

| 1630 - 1680 | Medium/Weak | C=C Stretch | Conjugated alkene. Lower frequency due to resonance with the phenyl ring. |

| 1150 - 1250 | Strong | C-O-C Stretch | "Ester rule" bands; asymmetric stretching of the C-O-C linkage. |

| 3020 - 3060 | Weak | sp² C-H Stretch | Aromatic and vinylic protons. |

| 2940 - 2980 | Medium | sp³ C-H Stretch | Aliphatic protons of the propionate ethyl group. |

| 1081 | Medium | C-H Bend | Specific fingerprint band often cited for cinnamyl esters. |

| 690 - 750 | Strong | C-H Out-of-Plane | Monosubstituted benzene ring (5 adjacent H). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of structure. The data below corresponds to a solution in Deuterated Chloroform (CDCl₃) at 400 MHz.

Proton NMR (¹H NMR)

The ¹H NMR spectrum reveals three distinct domains: the aliphatic propionate chain, the allylic/vinylic bridge, and the aromatic anchor.

Critical Stereochemical Marker: The coupling constant (J) between the vinylic protons is approximately 16.0 Hz . This large value confirms the (E)-configuration (trans) of the double bond. A (Z)-isomer would typically exhibit a J value of 10–12 Hz.

¹H NMR Data Table (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

| 1.15 | Triplet (t) | 3H | J = 7.6 Hz | H-12 : Methyl of propionate |

| 2.36 | Quartet (q) | 2H | J = 7.6 Hz | H-11 : Methylene of propionate |

| 4.73 | Doublet (d) | 2H | J = 6.4 Hz | H-9 : Allylic methylene (O-CH₂-) |

| 6.28 | Doublet of Triplets (dt) | 1H | J = 16.0, 6.4 Hz | H-8 : Vinylic proton (adjacent to CH₂) |

| 6.62 | Doublet (d) | 1H | J = 16.0 Hz | H-7 : Vinylic proton (adjacent to Phenyl) |

| 7.25 - 7.40 | Multiplet (m) | 5H | - | H-2 to H-6 : Aromatic protons |

Carbon NMR (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton.[2][3] The carbonyl carbon is the most deshielded, followed by the sp² hybridized carbons of the alkene and aromatic ring.

¹³C NMR Data Table (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 174.4 | Quaternary (C=O) | C-10 : Carbonyl carbon |

| 136.2 | Quaternary (Ar-C) | C-1 : Aromatic ipso-carbon |

| 134.1 | Methine (=CH) | C-7 : Vinylic carbon (beta to ester) |

| 128.6 | Methine (Ar-CH) | C-3, C-5 : Meta- aromatic carbons |

| 128.0 | Methine (Ar-CH) | C-4 : Para- aromatic carbon |

| 126.6 | Methine (Ar-CH) | C-2, C-6 : Ortho- aromatic carbons |

| 123.2 | Methine (=CH) | C-8 : Vinylic carbon (alpha to CH₂) |

| 65.0 | Methylene (CH₂) | C-9 : Allylic carbon attached to Oxygen |

| 27.6 | Methylene (CH₂) | C-11 : Propionate methylene |

| 9.1 | Methyl (CH₃) | C-12 : Propionate methyl |

Signal Connectivity Diagram

The following graph illustrates the coupling network observed in the ¹H NMR spectrum, visualizing how the protons "talk" to each other.

Caption: ¹H NMR Coupling Network. Thick line indicates the critical trans-alkene coupling.

Experimental Protocol

To reproduce the data above, follow this standard operating procedure (SOP).

Sample Preparation

-

Solvent: Use Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

-

Concentration: Dissolve 10–15 mg of Cinnamyl propionate in 0.6 mL of CDCl₃. Ensure the solution is clear and free of suspended solids.

-

Tube: Transfer to a high-quality 5 mm NMR tube.

Acquisition Parameters (Standard 400 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for quantitative integration of protons with T1 < 1s).

-

Number of Scans (NS): 16 (sufficient for high SNR).

-

Spectral Width: 0 – 12 ppm.

Data Processing[6]

-

Phasing: Apply automatic phasing followed by manual correction if necessary to ensure flat baseline.

-

Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

-

Integration: Normalize the propionate methyl triplet (1.15 ppm) to 3.00. Check if the aromatic region integrates to 5.00.

References

-

National Institute of Standards and Technology (NIST). Cinnamyl propionate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

-

Royal Society of Chemistry. Green Chemistry Supplementary Information (Cinnamyl propionate 1H NMR data).[Link]

-

The Good Scents Company. Cinnamyl Propionate Information and Organoleptic Profile.[Link]

-

Science and Education Publishing. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures.[Link]

Sources

Technical Monograph: Cinnamyl Propionate in Fragrance & Flavor Architectures

Executive Summary

Cinnamyl propionate (3-phenyl-2-propenyl propionate) represents a critical structural ester in modern organoleptic design.[1][2] Unlike simple aliphatic esters that provide transient top notes, cinnamyl propionate functions as a substantive bridge , linking volatile floral heart notes with tenacious balsamic base chords. Its dual sensory character—simultaneously fruity-balsamic and spicy—allows it to function as a fixative in perfumery and a biomimetic agent in fruit flavor reconstruction (specifically grape and berry profiles).[1]

This guide moves beyond basic descriptions to establish a technical standard for the enzymatic synthesis (green chemistry), metabolic safety assessment, and formulation logic of cinnamyl propionate.

Physicochemical Characterization

Understanding the thermodynamic and solubility profile of cinnamyl propionate is prerequisite to its stability in lipophilic matrices (emulsions, oleoresins) versus hydro-alcoholic solutions.

Table 1: Critical Physicochemical Parameters

| Parameter | Value / Characteristic | Technical Implication |

| CAS Number | 103-56-0 | Regulatory ID |

| Molecular Formula | C₁₂H₁₄O₂ | MW: 190.24 g/mol |

| LogP (Octanol/Water) | ~2.7 – 3.36 | High lipophilicity; excellent retention in fat phases/emulsions.[1][2] |

| Boiling Point | 289°C (at 760 mmHg) | Low volatility; classifies as a Heart-Base transition note.[1][2] |

| Refractive Index | 1.532 – 1.537 (20°C) | Quality control benchmark for purity.[1][2][3] |

| Solubility | Insoluble in water; Soluble in Ethanol, Diethyl Phthalate, Fixed Oils | Requires co-solvents (e.g., propylene glycol) for aqueous flavor applications.[2] |

| Flash Point | >100°C | Non-flammable under standard processing conditions.[1][2] |

Sensory Pharmacology & Perception

Cinnamyl propionate operates through a complex receptor interaction profile. While it activates TRP channels associated with warmth (spiciness), its ester moiety interacts with olfactory receptors sensitive to fruity lactones.

Organoleptic Mapping[2]

-

Secondary Vector: Fruity (Grape, Melon), Floral (Rose-like).

-

Tertiary Vector: Spicy (Cinnamon bark nuance, but softer than Cinnamaldehyde).

Fragrance Architecture Visualization The following diagram illustrates the volatility hierarchy and the specific structural role Cinnamyl Propionate plays in bridging the "Heart" and "Base" of a fragrance.

Figure 1: Volatility hierarchy showing Cinnamyl Propionate as a critical stabilizer between volatile floral hearts and heavy base notes.[1][6]

Advanced Production: Enzymatic Synthesis Protocol

Traditional Fischer esterification (acid catalysis) often results in dark-colored byproducts and requires high energy.[1][2] The industry standard is shifting toward Green Chemistry using Lipase-catalyzed transesterification.[1] This method operates at mild temperatures, preserving the delicate double bond of the cinnamyl moiety.

Protocol: Solvent-Free Lipase-Catalyzed Transesterification

Objective: Synthesize high-purity (>99%) Cinnamyl Propionate using Candida antarctica Lipase B (Novozym 435).[1][2]

Reagents:

-

Substrate A: Cinnamyl Alcohol (1.0 eq)[1]

-

Acyl Donor: Propionic Anhydride or Vinyl Propionate (1.2 eq)[1]

-

Catalyst: Immobilized Lipase B (Novozym 435) - 1-2% w/w relative to substrates.[1][2]

Workflow:

-

Preparation: In a thermostated batch reactor, charge Cinnamyl Alcohol.

-

Initiation: Add the Acyl Donor (Propionic Anhydride).[1] Note: Vinyl propionate is faster but releases acetaldehyde; anhydride releases propionic acid.

-

Catalysis: Add Novozym 435 beads.

-

Reaction: Agitate at 40°C – 50°C at 200 rpm.

-

Why 40°C? This temperature maximizes enzyme activity without thermally denaturing the protein or polymerizing the cinnamyl group.

-

-

Monitoring: Sample hourly via GC-FID. Equilibrium is typically reached in 4–6 hours.[1]

-

Termination: Filter off the immobilized enzyme (can be recycled 5–7 times).

-

Purification: If Propionic Anhydride was used, wash with saturated NaHCO₃ to remove residual propionic acid.[1] Distill under reduced pressure if necessary.

Figure 2: Green chemistry pathway utilizing biocatalysis to minimize thermal degradation.

Metabolic Fate & Toxicology (Safety)[1]

For drug development and food safety professionals, understanding the metabolic hydrolysis is vital for GRAS (Generally Recognized As Safe) validation.

Metabolic Pathway

Upon ingestion, Cinnamyl Propionate undergoes rapid hydrolysis by carboxylesterases in the intestinal mucosa and liver.

-

Hydrolysis: Cleavage into Cinnamyl Alcohol and Propionic Acid .[1]

-

Branch A (Cinnamyl Alcohol): Oxidized to Cinnamaldehyde

Cinnamic Acid -

Branch B (Propionic Acid): Converted to Propionyl-CoA

Methylmalonyl-CoA

Safety Status:

-

IFRA: Regulated (Standard limits apply to cinnamyl derivatives due to potential sensitization, though the ester is less reactive than the aldehyde).

Figure 3: Metabolic detoxification pathway demonstrating safe excretion and energy utilization.[1][2]

Application Architectures

A. Fragrance Formulation (The "Oriental Rose" Base)

Cinnamyl propionate is indispensable in recreating the scent of Rosa Damascena and Oriental accords. It suppresses the harshness of synthetic Cinnamyl Alcohol while boosting the fruitiness of Damascones.

-

Dosage: 0.5% – 2.0% in concentrate.[1]

-

Accord Structure:

-

Core: Citronellol, Geraniol.

-

Modifier: Cinnamyl Propionate (Adds jammy/spicy warmth).[1]

-

Fixative: Patchouli, Vanillin.

-

B. Flavor Formulation (Imitation Fruit)

Used to add "skin notes" and "seedy" nuances to fruit flavors.[1]

-

Target Profiles: Grape, Strawberry, Raspberry, Pistachio.

-

Matrix Compatibility: Highly stable in acidic beverages (pH 3.[1]0) and baked goods (heat stable up to 200°C due to high BP).[1]

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1][7] Safety evaluation of certain food additives: Cinnamyl propionate (No. 651). WHO Food Additives Series 46. Link[1]

-

Flavor and Extract Manufacturers Association (FEMA). (2004).[1] FEMA GRAS Assessment of Cinnamyl Derivatives. Food and Chemical Toxicology, 42(1), 157-185. Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5355850, Cinnamyl propionate. Link

-

Geng, B., et al. (2012).[9] Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. Biotechnology and Applied Biochemistry, 59(4), 270-275.[9] (Cited as protocol basis for cinnamyl ester synthesis).[1] Link

-

The Good Scents Company. (2023).[1] Cinnamyl Propionate Organoleptic Profile and Data. Link

Sources

- 1. Cinnamyl propionate | C12H14O2 | CID 5355850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Cinnamyl propionate (FDB021234) - FooDB [foodb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. fraterworks.com [fraterworks.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. femaflavor.org [femaflavor.org]

- 8. cinnamyl propionate, 103-56-0 [thegoodscentscompany.com]

- 9. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermogravimetric Analysis of Cinnamyl Propionate: Methodology, Interpretation, and Applications

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of cinnamyl propionate, an ester of significant interest in the fragrance, flavor, and pharmaceutical industries.[1][2][3] For researchers and drug development professionals, understanding the thermal stability and decomposition profile of this compound is critical for ensuring product quality, predicting shelf-life, and ensuring safety during manufacturing and formulation. This document outlines the fundamental principles of TGA, presents a detailed, field-proven experimental protocol, explores the interpretation of thermogravimetric data through predicted decomposition mechanisms, and discusses its practical applications in quality control and pharmaceutical development.

Introduction: Cinnamyl Propionate in a Scientific Context

Cinnamyl propionate (3-phenyl-2-propen-1-yl propanoate) is an organic ester formed from cinnamyl alcohol and propionic acid.[4] It is a colorless to pale yellow liquid recognized for its characteristic sweet, fruity, and spicy aroma.[3][4][5] While its primary applications are in the fragrance and flavor industries[6], it is also utilized in cosmetics and explored for topical pharmaceutical formulations where its sensory properties can enhance user compliance.[1]

The thermal stability of such compounds is a critical parameter. Manufacturing processes, such as mixing, heating, and sterilization, can expose the molecule to thermal stress. Any degradation can lead to a loss of efficacy, alteration of sensory properties, and the potential formation of unknown, harmful byproducts. Thermogravimetric Analysis (TGA) is an essential analytical technique used to measure the mass change of a material as a function of temperature or time in a controlled atmosphere.[7][8] This provides precise data on thermal stability, decomposition temperatures, and the composition of the material.[9][10]

Table 1: Physicochemical Properties of Cinnamyl Propionate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₂H₁₄O₂ | [1][4][11] |

| Molecular Weight | 190.24 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | ~289 °C | [3][5] |

| Density | ~1.032 g/mL at 25 °C | [1][5] |

| CAS Number | 103-56-0 |[1][12] |

The Principle of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring the mass of a sample on a high-precision microbalance as it is subjected to a controlled temperature program.[7] The resulting data is plotted as mass percentage versus temperature, generating a thermogravimetric curve (TG curve). The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperature at which the maximum rate of decomposition occurs.

Events that cause a change in mass are detected, including:

-

Decomposition: The breaking of chemical bonds, which is the primary focus for cinnamyl propionate analysis.[8]

-

Evaporation/Volatilization: The loss of volatile components.

-

Oxidation: Interaction with an oxidizing atmosphere, typically resulting in a mass gain initially, followed by decomposition.[8]

-

Desorption: The release of adsorbed molecules, such as moisture.

By conducting the analysis under different atmospheres—typically an inert gas like nitrogen and a reactive gas like air—one can differentiate between thermal decomposition (in nitrogen) and oxidative decomposition (in air).[13][14]

Experimental Protocol: TGA of Cinnamyl Propionate

This protocol is designed to provide a robust and reproducible analysis of cinnamyl propionate's thermal behavior, grounded in principles outlined in standards such as ASTM E1131.[7][13][15]

Instrument and Material Preparation

-

Instrument: A calibrated thermogravimetric analyzer equipped with a precision balance and programmable furnace.

-

Crucibles: Platinum or alumina crucibles (40-100 µL). Ensure crucibles are cleaned by heating to >900 °C in air to remove any contaminants.

-

Sample: High-purity cinnamyl propionate (≥97%).[16]

-

Purge Gases: High-purity nitrogen (99.99%) and air (or oxygen).

Causality-Driven Experimental Workflow

The choice of each parameter is critical for obtaining meaningful data. The workflow below is designed to distinguish between thermal and oxidative stability.

Caption: TGA experimental workflow for cinnamyl propionate analysis.

Step-by-Step Methodology

-

Instrument Calibration: Verify the instrument's mass and temperature calibration according to the manufacturer's guidelines. This is a self-validating step to ensure data accuracy.

-

Crucible Tare: Place an empty, clean crucible in the TGA and perform a tare.

-

Sample Loading: Dispense 5-10 mg of cinnamyl propionate liquid into the tared crucible. A small sample size ensures uniform heating and minimizes thermal gradients within the sample.[7]

-

Instrument Setup (Nitrogen Run):

-

Place the sample crucible into the TGA autosampler or furnace.

-

Set the purge gas to nitrogen with a flow rate of 40-60 mL/min. This inert atmosphere prevents oxidative side reactions, isolating purely thermal decomposition.

-

Equilibrate the furnace at 30 °C for 5 minutes to ensure a stable starting environment.

-

Apply a heating ramp of 10 °C/min from 30 °C to 700 °C. This heating rate provides a good balance between resolution of thermal events and experiment duration.

-

-

Data Acquisition (Nitrogen Run): Record the sample mass as a function of temperature.

-

Instrument Setup (Air Run): Repeat steps 4 and 5 using a new sample, but set the purge gas to air at the same flow rate. This will reveal the compound's susceptibility to oxidation at elevated temperatures.

-

Data Analysis: Plot the resulting TG and DTG curves for both runs.

Table 2: Recommended TGA Experimental Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Sample Mass | 5–10 mg | Ensures efficient heat transfer and minimizes thermal lag.[7] |

| Heating Rate | 10 °C/min | Optimal balance between resolution and analysis time. |

| Temperature Range | 30 °C to 700 °C | Covers potential volatilization and ensures complete decomposition. |

| Atmosphere 1 | Nitrogen (Inert) | To measure thermal stability and decomposition profile.[13] |

| Atmosphere 2 | Air (Oxidative) | To measure oxidative stability. |

| Gas Flow Rate | 40–60 mL/min | Ensures a consistent and stable atmosphere around the sample. |

| Crucible | Alumina or Platinum | Chemically inert at high temperatures. |

Data Interpretation and Predicted Decomposition Mechanism

As no published TGA data for cinnamyl propionate is readily available, we can predict its thermal behavior based on its chemical structure and the known degradation pathways of similar esters.[17]

Predicted TGA/DTG Curve Analysis

-

Initial Region (30 °C to ~250 °C): Cinnamyl propionate is expected to be thermally stable in this region with negligible mass loss.

-

Decomposition Onset (T_onset): Mass loss is anticipated to begin near its boiling point of 289 °C.[3][5] In a TGA experiment, significant decomposition often starts slightly below or around the boiling point.

-

Decomposition Steps (Nitrogen): The decomposition in an inert atmosphere is likely to occur in at least two main steps, visible as distinct slopes on the TG curve and separate peaks on the DTG curve.

-

Step 1: The initial and most probable point of bond cleavage is the ester linkage, which is thermally less stable than the C-C bonds of the phenyl ring. This would result in the loss of a volatile fragment, likely related to propionic acid or its derivatives.

-

Step 2: At higher temperatures, the remaining cinnamyl fragment would undergo further fragmentation and charring, leading to complete mass loss or a small amount of carbonaceous residue.

-

-

Comparison with Air Run: In the presence of air, the onset of decomposition is expected to occur at a lower temperature. This indicates that oxidation accelerates the degradation process. The DTG peaks in air may be sharper and more complex due to overlapping oxidation and pyrolysis reactions.

Proposed Decomposition Logic

The thermal degradation of esters can proceed via mechanisms like β-hydrogen transfer.[17] For cinnamyl propionate, a plausible pathway involves the cleavage of the C-O ester bond, followed by subsequent breakdown.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 103-56-0: Cinnamyl propionate | CymitQuimica [cymitquimica.com]

- 5. Cinnamyl propionate CAS#: 103-56-0 [m.chemicalbook.com]

- 6. cinnamyl propionate, 103-56-0 [thegoodscentscompany.com]

- 7. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. tainstruments.com [tainstruments.com]

- 9. infinitalab.com [infinitalab.com]

- 10. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamyl propionate | C12H14O2 | CID 5355850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. berjeinc.com [berjeinc.com]

- 13. store.astm.org [store.astm.org]

- 14. kalite.com [kalite.com]

- 15. standards.globalspec.com [standards.globalspec.com]

- 16. Cinnamyl propionate, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety and Toxicology of Cinnamyl Propionate

Introduction

Cinnamyl propionate (CAS No. 103-56-0), a key aroma chemical, imparts a distinctive sweet, spicy, and fruity fragrance reminiscent of balsam and grape[1]. This ester, derived from cinnamyl alcohol and propionic acid, is a valued component in the flavor and fragrance industries, finding application in a wide array of consumer products, from perfumes and cosmetics to food and beverages[1]. Given its prevalent use and the potential for human exposure, a thorough understanding of its safety and toxicological profile is paramount for researchers, scientists, and professionals in drug development and product safety assessment. This technical guide provides a comprehensive analysis of the available toxicological data on cinnamyl propionate, integrating information on the parent compound with a robust read-across approach to its primary metabolites, cinnamyl alcohol and propionic acid.

Physicochemical Properties

A foundational understanding of a substance's physicochemical properties is essential for interpreting its toxicological behavior. Cinnamyl propionate is a colorless to pale yellow liquid with the molecular formula C12H14O2.

| Property | Value | Reference |

| Molecular Weight | 190.24 g/mol | [2] |

| Boiling Point | 289 °C | [2] |

| Refractive Index | 1.532-1.537 | [2] |

| Specific Gravity | 1.029-1.034 | [2] |

| Solubility | Insoluble in water, miscible in ethanol | [2] |

Metabolism and Pharmacokinetics: A Read-Across Approach

Direct pharmacokinetic studies on cinnamyl propionate are not extensively available in the public domain. However, based on the metabolic fate of other cinnamyl esters, a well-established metabolic pathway is anticipated. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated a group of cinnamyl derivatives and concluded that these esters are rapidly hydrolyzed in the body to cinnamyl alcohol and their corresponding carboxylic acids[1][3].

This enzymatic hydrolysis is a critical first step in the metabolism of cinnamyl propionate, yielding cinnamyl alcohol and propionic acid. These metabolites then enter their respective metabolic pathways. Cinnamyl alcohol is oxidized to cinnamic acid, which can be further metabolized via beta-oxidation to benzoic acid and subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine. Propionic acid, a short-chain fatty acid, is a natural intermediary in metabolism and is utilized in the Krebs cycle.

Figure 1: Anticipated Metabolic Pathway of Cinnamyl Propionate.

Toxicological Profile

The safety of cinnamyl propionate has been affirmed by its classification as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA)[3]. The toxicological assessment relies on data from the parent compound where available, and extensively on a read-across to its metabolites.

Acute Toxicity

Cinnamyl propionate exhibits low acute toxicity following oral and dermal administration.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 3400 mg/kg bw | [1][4] |

| Rabbit | Dermal | LD50 | > 5000 mg/kg bw | [1] |

These high LD50 values indicate a low potential for acute toxicity from single, high-dose exposures.

Subchronic and Chronic Toxicity

-

Cinnamyl Alcohol: In a 4-month study in rats, a No-Observed-Effect-Level (NOEL) of 54 mg/kg bw/day was established[1].

-

Propionic Acid: In a 90-day dermal study in mice, the Lowest-Observed-Adverse-Effect-Level (LOAEL) was 136.9 mg/kg bw/day, based on skin irritation[5]. In a lifetime study in rats, high concentrations of propionic acid in the diet led to hyperplasia of the forestomach, an effect attributed to chronic irritation[5][6].

Based on the rapid hydrolysis of cinnamyl propionate and the toxicological profiles of its metabolites, significant systemic toxicity from repeated exposure at typical use levels is not anticipated.

Genotoxicity

A comprehensive assessment of genotoxicity is crucial for any compound with widespread human exposure. While direct genotoxicity data for cinnamyl propionate is limited, extensive testing has been conducted on its metabolites.

-

Cinnamyl Alcohol: Cinnamyl alcohol has been shown to be non-genotoxic in a battery of tests, including the Ames test[7][8].

-

Propionic Acid: Propionic acid has also tested negative for genotoxicity in both in vitro and in vivo assays, including bacterial reverse mutation assays and an in vivo micronucleus test in hamsters[5][6][9].

Given the non-genotoxic nature of its primary metabolites, cinnamyl propionate is not expected to pose a genotoxic risk.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for cinnamyl propionate have not been identified in the public literature. In the absence of such data, a read-across to its metabolites is the primary method of assessment.

-

Propionic Acid: There is no evidence to suggest that propionic acid adversely affects reproduction[11].

Based on the available information for its metabolites, cinnamyl propionate is not expected to be a reproductive or developmental toxicant at current exposure levels.

Carcinogenicity

Long-term carcinogenicity bioassays on cinnamyl propionate have not been reported. The assessment of carcinogenic potential, therefore, relies on the genotoxicity profile and data from its metabolites.

-

Cinnamyl Alcohol: No significant evidence of carcinogenicity has been reported for cinnamyl alcohol.

-

Propionic Acid: While high dietary concentrations of propionic acid have been shown to cause forestomach tumors in rats, this is considered a species-specific effect related to chronic irritation and is not deemed relevant to human cancer risk at typical exposure levels[5][6].

Considering the lack of genotoxic potential and the nature of the carcinogenic effects observed with high doses of propionic acid in rodents, cinnamyl propionate is not considered to pose a carcinogenic risk to humans.

Skin Sensitization

The potential for skin sensitization is a key consideration for fragrance ingredients. Cinnamyl derivatives, as a class, are known to have some sensitization potential.

Human experience with a 4% solution of cinnamyl propionate showed no irritation or sensitization[1]. However, the mechanism of sensitization for cinnamyl compounds is complex. While cinnamyl alcohol itself is not a potent sensitizer, it can be metabolized in the skin to reactive intermediates that can bind to proteins and elicit an immune response[3][9].

Experimental Protocols: A Methodological Overview

To ensure the reliability and reproducibility of toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is a primary screen for mutagenic potential.

-

Strains: A set of bacterial strains (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Figure 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay assesses the potential of a substance to cause structural damage to chromosomes in mammalian cells.

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are cultured in vitro.

-

Exposure: The cell cultures are treated with at least three concentrations of the test substance, with and without metabolic activation.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of cell division.

-

Harvesting and Staining: The cells are harvested, fixed, and stained to visualize the chromosomes.

-

Microscopic Analysis: The chromosomes are examined under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD 422

This in vivo study provides information on general systemic toxicity as well as potential effects on reproduction and development.

-

Animal Selection: Typically, rats are used.

-

Dosing: The test substance is administered orally to several groups of male and female animals at different dose levels for a specified period (e.g., 28 days for males and throughout gestation and early lactation for females).

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Mating and Gestation: The animals are mated, and the females are allowed to carry their litters to term.

-

Endpoints: A wide range of endpoints are evaluated, including:

-

Parental: Clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology.

-

Reproductive: Mating and fertility indices, gestation length.

-

Developmental: Litter size, pup viability, and pup body weights.

-

-

Evaluation: The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for systemic, reproductive, and developmental toxicity.

Conclusion

Based on a comprehensive review of the available data and a scientifically robust read-across approach to its primary metabolites, cinnamyl propionate is considered to have a low order of toxicity. It is not genotoxic, and there is no evidence to suggest it is a reproductive, developmental, or carcinogenic hazard at current levels of exposure. While cinnamyl derivatives as a class can have skin sensitization potential, human data on cinnamyl propionate at relevant concentrations do not indicate a significant risk. The established GRAS status for its use as a flavoring agent further supports its safety under the intended conditions of use. This technical guide provides a consolidated resource for researchers and safety assessors, enabling informed decision-making regarding the use of cinnamyl propionate in various applications.

References

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2009). Flavouring Group Evaluation 214: alpha,beta-Unsaturated aldehydes and precursors from chemical subgroup 3.1 of FGE.19: Cinnamyl derivatives[12]. EFSA Journal, 7(4), 1021. [Link]

-

The Good Scents Company. (n.d.). cinnamyl propionate, 103-56-0. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Propanoic acid: Human health tier II assessment. [Link]

-

RIFM. (2020). RIFM fragrance ingredient safety assessment, cinnamyl alcohol, CAS Registry Number 104-54-1. Food and Chemical Toxicology, 141, 111337. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. (2001). Cinnamyl alcohol and related substances. In: Safety evaluation of certain food additives and contaminants. WHO Food Additives Series: 46. Geneva: World Health Organization. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. [Link]

-

Ulusoy, H. I., & Gür, E. (2023). Genotoxicity mechanism of food preservative propionic acid in the in vivo Drosophila model: gut damage, oxidative stress, cellular immune response and DNA damage. Archives of toxicology, 97(5), 1459–1470. [Link]

-

OECD. (2018). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. (2000). Cinnamyl propionate. In: Specifications for Flavourings. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment. [Link]

-

ECHA. (2015). Recommendation from the Scientific Expert Group on Occupational Exposure Limits for Propionic acid. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. (n.d.). Online Edition: "Specifications for Flavourings" - Cinnamyl propionate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1990). Health and Environmental Effects Document for Propionic Acid. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives. (2000). Hydrocinnamyl propionate. In: Safety evaluation of certain food additives. WHO Food Additives Series: 44. [Link]

-

Occupational Safety and Health Administration. (2021, January 8). Propionic Acid. [Link]

-

OECD. (2018). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

-

OECD. (2002). SIDS INITIAL ASSESSMENT PROFILE: Propionic Acid. [Link]

-

Adams, T. B., et al. (2004). The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-185. [Link]

-

OECD. (2018). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

-

U.S. Food and Drug Administration. (2011). FINAL REPORT 28-day repeated dose toxicity studies with -derivation of NOAELs-. [Link]

-

European Commission. (1992). Recommendation from the Scientific Expert Group on Occupational Exposure Limits for Propionic acid. [Link]

-

U.S. Food and Drug Administration. (n.d.). CFR - Code of Federal Regulations Title 21. [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Propanoic acid, 2-hydroxy-, dodecyl ester. [Link]

-

U.S. Environmental Protection Agency. (2023, March 23). Propionic Acid. Scoping Document for the Registration Review. [Link]

-

California Department of Pesticide Regulation. (2001). Propionic Acid. [Link]

-

RIFM. (2020). RIFM fragrance ingredient safety assessment, cinnamyl alcohol, CAS Registry Number 104-54-1. Food and Chemical Toxicology, 141, 111337. [Link]

-

Global Safety Management. (2015, March 19). Propionic Acid - Safety Data Sheet. [Link]

-

Adams, T. B., et al. (2004). The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-185. [Link]

-

The Good Scents Company. (n.d.). cinnamyl alcohol, 104-54-1. Retrieved from [Link]

-

OECD. (2015). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2016). Scientific Opinion on Flavouring Group Evaluation 215 Revision 1 (FGE.215Rev1): seven α,β‐unsaturated cinnamyl ketones from subgroup 3.2 of FGE.19. EFSA Journal, 14(1), 4358. [Link]

-

Belsito, D., et al. (2007). A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food and Chemical Toxicology, 45(1), S1-S23. [Link]

-

ECETOC. (2002). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link]

-

Loba Chemie. (n.d.). Propionic Acid for Synthesis. [Link]

-

Bickers, D. R., et al. (2005). A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients. Food and Chemical Toxicology, 43(6), 799-836. [Link]

-

Moss, E., et al. (2024). Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites. Frontiers in Toxicology, 6, 1370007. [Link]

-

Muthuswamy, A., & Arumugam, S. (2012). Acute toxicity and the 28-day repeated dose study of a Siddha medicine Nuna Kadugu in rats. BMC complementary and alternative medicine, 12, 193. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2011). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives from chemical group 29. Miscellaneous substances from chemical group 30. EFSA Journal, 9(10), 2379. [Link]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 98 (FGE.98): Consideration of three ring-unsaturated delta-lactones. EFSA Journal, 9(6), 2217. [Link]

-

Wu, S., et al. (2022). Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats. Frontiers in Pharmacology, 13, 983226. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2023). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 21(2), e07802. [Link]

-

Somphot, P., et al. (2023). A 28-day subacute oral toxicity study of Apis cerana (Fabricius) honey in Wistar rats. International Food Research Journal, 30(6), 1461-1470. [Link]

-

Vignesh, M., et al. (2018). Acute and sub-acute (28-days) oral toxicity studies of Eraippu noi chooranam. International Journal of Advanced Research in Biological Sciences, 5(4), 1-10. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. criver.com [criver.com]

- 3. insights.envigo.com [insights.envigo.com]